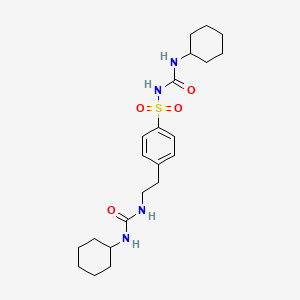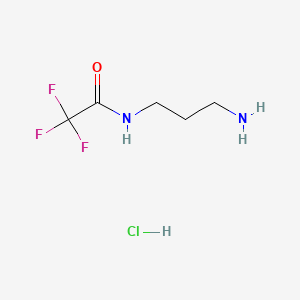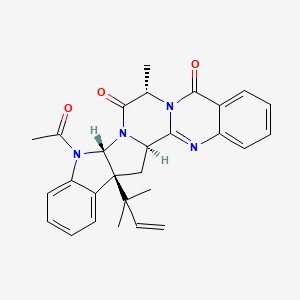
(4-Isobutylphenyl)plumbanetriyl Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isobutylphenyl)plumbanetriyl Triacetate, also known as IBTA, is a compound that has been gaining interest in the scientific community due to its potential applications in various fields. IBTA is a plumbagin derivative that has been synthesized using a unique method.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Novel Derivatives
A study by Makhlouf and Maklad (2004) focused on synthesizing novel derivatives of N-arylidene-N’-[5-(4-isobutylphenyl)-[1,2,4] – triazin-3-yl] hydrazines and related compounds, showcasing the chemical versatility of (4-isobutylphenyl)plumbanetriyl triacetate derivatives. The synthesized compounds displayed significant analgesic and anti-inflammatory activities (Makhlouf & Maklad, 2004).
Green Synthesis in Pharmaceutical Applications
The work by Wolfson et al. (2009) demonstrated the use of glycerol triacetate as a green solvent in the synthesis of isoamyl acetate, indicating the potential for environmentally friendly methodologies in pharmaceutical manufacturing that could involve (4-isobutylphenyl)plumbanetriyl triacetate (Wolfson et al., 2009).
Corrosion Inhibition and Material Science
- Corrosion Inhibition in Acidic Media: Bentiss et al. (2007) researched the use of triazole derivatives, including those related to (4-isobutylphenyl)plumbanetriyl triacetate, as corrosion inhibitors for mild steel in acidic environments. This application is crucial for material preservation in various industrial contexts (Bentiss et al., 2007).
Environmental and Analytical Chemistry
- Lead Detection in Foods and Beverages: Marrero et al. (2003) explored the use of acid oxidant mixtures, which can be related to the chemistry of (4-isobutylphenyl)plumbanetriyl triacetate, in the detection of lead in foods and beverages. This demonstrates the potential for such compounds in enhancing analytical techniques for environmental and food safety monitoring (Marrero et al., 2003).
properties
CAS RN |
74610-74-5 |
|---|---|
Molecular Formula |
C16H23O6Pb-3 |
Molecular Weight |
518.554 |
IUPAC Name |
lead;5-(2-methylpropyl)cyclohexa-1,2,4-triene;triacetate |
InChI |
InChI=1S/C10H14.3C2H4O2.Pb/c1-9(2)8-10-6-4-3-5-7-10;3*1-2(3)4;/h4-6,9H,7-8H2,1-2H3;3*1H3,(H,3,4);/p-3 |
InChI Key |
ANSJUSPNALDCDZ-UHFFFAOYSA-K |
SMILES |
CC(C)CC1=CC=C=CC1.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] |
synonyms |
Tris(acetyloxy)[4-(2-methylpropyl)phenyl]-plumbane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)
